molecular formula C19H22N2O2 B557202 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate CAS No. 117048-49-4

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate

Cat. No.: B557202
CAS No.: 117048-49-4
M. Wt: 310.4 g/mol
InChI Key: GUERCAXBAHLNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluoren-9-ylmethyl N-(4-aminobutyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative widely used in peptide synthesis and organic chemistry. The Fmoc group serves as a temporary protecting group for primary amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound features a four-carbon aminobutyl chain, which enhances solubility and flexibility in solid-phase synthesis. Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 310.39 g/mol (calculated). The compound’s structure combines the hydrophobic fluorenyl moiety with a polar carbamate linkage, balancing reactivity and stability in multi-step syntheses .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERCAXBAHLNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383196
Record name 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117048-49-4
Record name 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Fmoc-Cl : Acts as the acylating agent for the amine group.

  • 1,4-Diaminobutane : Provides the 4-aminobutyl backbone.

  • N,N'-Diisopropylcarbodiimide (DIC) : Facilitates the coupling reaction.

  • 4-Dimethylaminopyridine (DMAP) : Catalyzes the reaction by activating the carbonyl group.

  • Dichloromethane (DCM) : Serves as the inert solvent.

The reaction is typically conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature. The mono-protected product is isolated via aqueous workup, where the unreacted diaminobutane is removed through acid-base extraction.

Table 1: Traditional Synthesis Parameters

ParameterValue/Detail
Molar Ratio (Fmoc-Cl:Diamine)1.1:1
Reaction Temperature0°C → RT over 3–4 hours
CatalystDMAP (10 mol%)
SolventDichloromethane (DCM)
Yield50–70%

Purification and Characterization

The crude product is purified via recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: DCM/methanol 95:5). Key characterization data includes:

  • Melting Point : 110–112°C.

  • IR Spectroscopy : Peaks at 1637 cm⁻¹ (C=O stretch) and 1569 cm⁻¹ (N–H bend).

  • ¹H NMR (500 MHz, MeOD) : δ 1.37–1.44 (m, 4H, –CH₂–), 2.91 (t, J = 7.5 Hz, 2H, –CH₂NHCO–), 4.20 (t, J = 6.8 Hz, 1H, fluorenyl CH).

Flow Chemistry-Assisted Synthesis

Recent advancements in continuous-flow systems have enabled high-efficiency synthesis of Fmoc-protected amines. Source details a flow-mediated approach that enhances reaction control and scalability.

Microreactor Setup

  • Reactants : Fmoc-Cl and 1,4-diaminobutane dissolved in DCM.

  • Flow Rate : 2 mL/min for each reactant stream.

  • Residence Time : 10 minutes at 25°C.

This method eliminates the need for batch-wise cooling and manual stirring, achieving a 51% yield (1.77 g) with a production rate of 2.12 g/h .

Table 2: Flow Synthesis Advantages

AspectBatch MethodFlow Method
Reaction Time3–4 hours10 minutes
Yield50–70%51%
ScalabilityLimited by vessel sizeEasily scalable
PurityRequires chromatography≥95% after recrystallization

Mechanistic Insights

The flow system ensures rapid mixing and heat dissipation, reducing side products such as bis-Fmoc-protected diamine. The hydrochloride salt form is obtained by treating the product with HCl gas in diethyl ether, enhancing stability for storage.

Alternative Strategies and Optimization

Solvent and Base Optimization

  • Solvent Screening : Tetrahydrofuran (THF) and acetonitrile (MeCN) have been tested as alternatives to DCM, but DCM remains optimal due to its non-polarity and inertness.

  • Base Selection : Triethylamine (TEA) and N-methylmorpholine (NMM) were compared with DMAP; DMAP provided superior catalytic activity.

Challenges and Troubleshooting

Common Side Reactions

  • Bis-Protection : Occurs when excess Fmoc-Cl reacts with both amine groups of 1,4-diaminobutane. Mitigated by using a slight excess of diamine (1.2:1 diamine:Fmoc-Cl).

  • Hydrolysis of Fmoc-Cl : Moisture-sensitive Fmoc-Cl degrades to 9-fluorenylmethanol. Solved by storing Fmoc-Cl under nitrogen and using anhydrous solvents.

Yield Improvement Strategies

  • Pre-Activation of Fmoc-Cl : Pre-mixing Fmoc-Cl with DIC for 5 minutes before adding diamine improves coupling efficiency.

  • Temperature Gradients : Gradual warming from 0°C to RT reduces exothermic side reactions.

Industrial and Research Applications

Peptide Synthesis

Fmoc-4-aminobutylcarbamate is instrumental in introducing spacer arms in peptide conjugates, enhancing solubility and bioactivity. For example, it is used in the synthesis of antigenic peptides for antibody production.

Polyamine Derivatives

The compound serves as a precursor for polyamines like cadaverine analogs, which are studied for their role in cell proliferation and apoptosis .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce primary amines .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate involves its role as a protecting group. It forms a stable bond with the amine group, preventing it from participating in unwanted reactions. This stability is crucial during the synthesis of complex molecules, such as peptides, where selective reactions are necessary .

Comparison with Similar Compounds

Structural Analogs

Alkyl Chain Variations

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride Molecular Formula: C₁₈H₂₁ClN₂O₂ Molecular Weight: 332.82 g/mol Key Differences: Shorter three-carbon chain (aminopropyl vs. aminobutyl) and a hydrochloride salt form. Exhibits higher hydrophilicity but lower membrane permeability due to the charged amine .

(9H-Fluoren-9-yl)methyl N-(4-hydroxybutyl)carbamate CAS No.: 942920-59-4 Molecular Formula: C₁₉H₂₁NO₃ Key Differences: Replacement of the terminal amine with a hydroxyl group. This modification reduces nucleophilicity, making it less reactive in coupling reactions but more stable in acidic conditions .

Aromatic vs. Aliphatic Substituents

(9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate Synthesis Yield: 83% Key Differences: Incorporates a benzyl group instead of an alkyl chain. The aromatic ring enhances π-π stacking interactions, useful in solid-phase resin binding but may sterically hinder reactions .

(9H-Fluoren-9-yl)methyl 4-amino-2-isobutoxyphenylcarbamate Synthesis Yield: 77% Key Differences: Contains a nitro-to-amine functionalized phenyl ring with an isobutoxy group. This structure is tailored for photolabile applications or fluorescence tagging .

Halogenated Derivatives

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

  • Similarity Score : 0.82 (vs. target compound)
  • Key Differences : Bromine substitution enables alkylation reactions but introduces toxicity concerns. Used in crosslinking or polymer chemistry .

9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide CAS No.: 182438-98-8 Key Differences: Bromobutyl chain with a trifluoroethyl group. Designed for medicinal chemistry applications, particularly as a protease inhibitor precursor .

Physicochemical Properties

Property Target Compound (3-aminopropyl) Analog (4-hydroxybutyl) Analog
Molecular Weight (g/mol) 310.39 332.82 307.38
Hydrogen Bond Donors 2 3 2
LogP (Predicted) 3.5 2.8 3.1
Solubility (ESOL) -3.2 (Poor) -2.9 (Moderate) -3.0 (Poor)
Synthetic Accessibility 2.8/10 3.1/10 2.5/10

Data sourced from computational models and experimental analyses .

Biological Activity

9H-Fluoren-9-ylmethyl N-(4-aminobutyl)carbamate, also known as Fmoc-N-(4-aminobutyl)carbamate, is a compound that has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}

The synthesis typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 4-aminobutylamine under controlled conditions to yield the desired carbamate derivative. The process often includes purification steps such as column chromatography to isolate the final product in high purity and yield .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, a related study found that derivatives showed enhanced cytotoxicity against breast cancer cells, suggesting that modifications to the fluorenyl group may enhance bioactivity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. In models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis. These effects are thought to be mediated through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells, indicating significant potency compared to control treatments.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HeLa20Inhibition of cell cycle progression

Case Study 2: Antimicrobial Activity

In an antimicrobial susceptibility test against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What is the primary role of 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate in peptide synthesis?

This compound is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used to protect primary amines during solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile protecting groups. The 4-aminobutyl spacer enhances solubility and facilitates conjugation in multi-step syntheses. Methodologically, it is employed in automated peptide synthesizers, where it is cleaved under basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling .

Q. What synthetic strategies are commonly used to prepare this compound?

The synthesis typically involves coupling 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 1,4-diaminobutane under controlled basic conditions (e.g., in dichloromethane with triethylamine as a base). Reaction monitoring via TLC or HPLC is critical to ensure completion. Post-synthesis purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .

Q. How should researchers handle this compound safely in the laboratory?

Based on GHS classifications for structurally similar Fmoc derivatives, this compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use nitrile gloves, safety goggles, and fume hoods. Avoid dust formation; store in a dry, cool environment. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What analytical techniques are essential for characterizing this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm purity.
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and carbamate NH signals (δ 6.5–7.0 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (expected m/z ~352.4 for C₁₉H₂₂N₂O₂) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in SPPS?

Coupling efficiency depends on solvent choice (DMF or NMP), base (DIPEA or NMM), and coupling reagents (HOBt/DIC or Oxyma Pure/DIC). Pre-activation of the Fmoc-amino acid (10–15 min) and real-time monitoring via Kaiser/ninhydrin tests reduce incomplete couplings. For sterically hindered residues, microwave-assisted synthesis (50°C, 20 W) improves yields .

Q. What factors contribute to side reactions during Fmoc deprotection, and how can they be mitigated?

Prolonged exposure to piperidine can lead to diketopiperazine formation or aspartimide side products. Mitigation strategies include:

  • Limiting deprotection time to 2 × 5-minute treatments.
  • Adding 0.1 M HOBt to the deprotection solution to suppress racemization.
  • Using alternative bases like 2% DBU in DMF for acid-sensitive sequences .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies on analogous Fmoc derivatives indicate:

  • Short-term : Stable at 4°C in anhydrous DMF or DCM for 1–2 weeks.
  • Long-term : Store desiccated at –20°C under argon; avoid repeated freeze-thaw cycles. Degradation (e.g., hydrolysis of the carbamate bond) is accelerated by moisture or acidic/basic contaminants .

Q. What computational tools aid in predicting the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbamate bond cleavage energetics. Molecular dynamics simulations (AMBER force field) predict solvation effects in SPPS. Software like Schrodinger’s Maestro or Gaussian 16 is used for these analyses .

Q. How can researchers resolve contradictions in reported bioactivity data for Fmoc-conjugated compounds?

Discrepancies often arise from impurities in synthesis or assay variability. Validate purity via HPLC-MS (>98%), standardize cell-based assays (e.g., using identical passage numbers for HEK293 cells), and replicate experiments across independent labs. Statistical analysis (ANOVA with post-hoc Tukey tests) identifies significant differences .

Q. What are the implications of this compound’s logP and solubility for drug delivery applications?

The calculated logP (~2.5) and moderate aqueous solubility (0.5–1 mg/mL in PBS) make it suitable for prodrug designs. Conjugation to hydrophilic peptides (e.g., PEGylated sequences) enhances bioavailability. In vivo studies in rodent models require formulation with cyclodextrins or liposomes to improve pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.